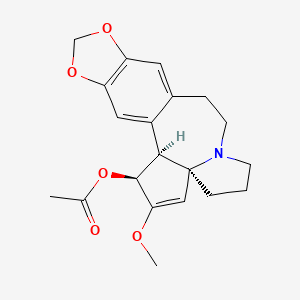

Cephalotaxine, acetate (ester)

Description

Contextualizing the Cephalotaxus Alkaloid Family

The Cephalotaxus alkaloids are a distinct class of phytochemicals isolated from evergreen conifers of the genus Cephalotaxus, commonly known as plum-yews. conifers.org These plants are primarily found in Southern and Eastern Asia. acs.org The family is characterized by a core chemical structure, a tetracyclic alkaloid backbone that includes a 1-azaspiro[4.4]nonane unit (rings C and D) fused to a benzazepine ring system (rings A and B). nih.gov

This unique pentacyclic system is a hallmark of the more than 70 compounds that have been identified and characterized within this family. nih.gov The botanical distribution of these alkaloids is limited to the Cephalotaxus genus. nih.gov While Cephalotaxine (B1668394) itself is the most abundant alkaloid in these plants, it is the ester derivatives that have shown significant biological activity, driving research into this family of compounds. oregonstate.edu

Historical Perspective on Cephalotaxine and its Ester Derivatives in Chemical Biology

The journey of Cephalotaxus alkaloids in scientific research began with the isolation of Cephalotaxine in 1963 by Paudler and colleagues from Cephalotaxus drupacea. researchgate.net The initial discovery of these alkaloids was followed by a surge of interest from research teams in China, Japan, and the United States, who uncovered the promising antitumor activities of certain ester derivatives. researchgate.net This led to extensive studies aimed at elucidating the structures and biological functions of these complex molecules. researchgate.net

A pivotal moment in the history of these compounds was the discovery of the potent antileukemic activity of esters like harringtonine (B1672945) and homoharringtonine (B1673347). harvard.edu While Cephalotaxine itself was found to be biologically inactive, its ester derivatives demonstrated significant potential, particularly against leukemia. oregonstate.edu This critical finding shifted the research focus towards the synthesis and study of various Cephalotaxine esters, including the acetate (B1210297) ester, to understand the structure-activity relationships within the family. oregonstate.edu

Significance of Cephalotaxine, acetate (ester) as a Research Target Compound

Cephalotaxine, acetate (ester), also known as O-Acetylcephalotaxine, serves as an important compound for research for several reasons. As a close analog of the more complex and biologically active esters, it provides a simpler model for studying the chemical properties and potential synthetic pathways applicable to the entire family. The synthesis of Cephalotaxine, acetate (ester) and other simple esters has been a key strategy for researchers to delineate the structural requirements for biological activity. jst.go.jp

Furthermore, the development of efficient synthetic and semi-synthetic routes to Cephalotaxine and its esters is of considerable interest due to the low natural abundance of the active compounds and the endangered status of some Cephalotaxus species. nih.govharvard.edu Research into the synthesis of Cephalotaxine, acetate (ester) contributes to the broader goal of creating a sustainable supply of these valuable molecules for further investigation and potential therapeutic development. The study of its chemical and physical properties provides fundamental data that underpins these synthetic efforts.

Chemical and Physical Properties of Cephalotaxine, acetate (ester)

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃NO₅ | PubChem |

| Molecular Weight | 357.4 g/mol | PubChem |

| IUPAC Name | (4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.0²,⁶.0⁶,¹⁰.0¹⁵,¹⁹]icosa-1(20),4,13,15(19)-tetraen-3-yl) acetate | PubChem |

| CAS Number | 24274-60-0 | PubChem |

Spectroscopic Data for Cephalotaxine, acetate (ester)

| Spectral Data Type | Details | Source |

| ¹³C NMR | Spectra available | PubChem |

| GC-MS | Top Peak (m/z): 298, 2nd Highest (m/z): 357, 3rd Highest (m/z): 266 | PubChem |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H23NO5 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] acetate |

InChI |

InChI=1S/C20H23NO5/c1-12(22)26-19-17(23-2)10-20-5-3-6-21(20)7-4-13-8-15-16(25-11-24-15)9-14(13)18(19)20/h8-10,18-19H,3-7,11H2,1-2H3/t18-,19-,20+/m1/s1 |

InChI Key |

WZFZRXGNVSHCOI-AQNXPRMDSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4 |

Canonical SMILES |

CC(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4 |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Botanical Sources and Distribution of Cephalotaxine-Producing Genera

The botanical distribution of cephalotaxine (B1668394) and its esters, including acetylcephalotaxine (B203326), is restricted to the Cephalotaxus genus, which is the sole genus in the Cephalotaxaceae family. nih.govnih.gov This family consists of approximately 11 species of small, evergreen, and slow-growing coniferous trees and shrubs. nih.gov The majority of these species are indigenous to China, with others found in regions of Japan and Korea. nih.govmdpi.com The plants are often found in the mixed forests of broadleaf and coniferous trees in eastern and southwestern Chinese provinces. rsc.org Due to their slow growth and status as protected or endangered species, obtaining these alkaloids from natural sources presents considerable challenges. nih.gov The alkaloids are present in various parts of the plant, including the leaves, twigs, roots, seeds, and bark. nih.govcjnmcpu.comnih.gov

Several species within the Cephalotaxus genus have been identified as primary sources for cephalotaxine and its derivatives.

Cephalotaxus harringtonia : Often referred to as the Japanese plum-yew, this species is a well-documented source of various Cephalotaxus alkaloids. nih.govgoogle.com Research has confirmed the presence of cephalotaxine and its complex ester derivatives in its leaves and root cultures. oup.comresearchgate.netresearchgate.net

Cephalotaxus drupacea : This species, along with C. fortunei, was one of the first from which the major alkaloid, cephalotaxine, was isolated and characterized in 1963. nih.govresearchgate.netacs.orglzu.edu.cn

Cephalotaxus fortunei : Known as the Chinese plum-yew, this species is a rich source of a diverse array of alkaloids. acs.org Studies have successfully isolated and identified acetylcephalotaxine from the twigs, leaves, and seeds of C. fortunei. cjnmcpu.comnih.govcpu.edu.cnacs.org One study specifically reported the isolation of acetylcephalotaxine from this plant, along with other alkaloids like drupacine, wilsonine, and cephalotaxine itself. cpu.edu.cn

Table 1: Key Alkaloids Identified in Specific Cephalotaxus Species

| Species | Key Alkaloids Identified | Reference |

| C. harringtonia | Cephalotaxine, Harringtonine (B1672945), Homoharringtonine (B1673347), Isoharringtonine (B1221804) | mdpi.comoup.com |

| C. drupacea | Cephalotaxine | nih.govacs.org |

| C. fortunei | Cephalotaxine, Acetylcephalotaxine, Drupacine, Wilsonine, Fortunine | cjnmcpu.comnih.govcpu.edu.cn |

This table is interactive and represents a summary of findings from the cited sources.

While Cephalotaxine, acetate (B1210297) (ester) is a naturally occurring compound, it is one of many ester derivatives found in the plant. google.com The crude alkaloid mixture extracted from Cephalotaxus species is complex, containing dozens of structurally similar congeners. google.com Cephalotaxine itself is the most abundant alkaloid, often constituting at least 50% of the total alkaloid extract, and serves as the biosynthetic precursor to the various esters. nih.govgoogle.comarkat-usa.org However, it is the ester derivatives, such as harringtonine (HT) and homoharringtonine (HHT), that have garnered the most significant scientific interest due to their potent biological activities. nih.govresearchgate.netuni-frankfurt.de These compounds feature a more complex chiral side chain attached to the C3 alcohol function of the core cephalotaxine structure. nih.govresearchgate.net

Table 2: Prominent Natural Ester Derivatives of Cephalotaxine

| Compound Name | Natural Source (Genus) | Reference |

| Harringtonine | Cephalotaxus | nih.govapexbt.com |

| Homoharringtonine | Cephalotaxus | nih.govarkat-usa.orgtandfonline.com |

| Isoharringtonine | Cephalotaxus | oup.comacs.org |

| Deoxyharringtonine | Cephalotaxus | nih.govresearchgate.net |

| Acetylcephalotaxine | Cephalotaxus | cjnmcpu.comcpu.edu.cnacs.org |

This table is interactive and lists major ester derivatives identified in the literature.

Advanced Techniques for Extraction and Initial Purification

The initial step in isolating Cephalotaxine, acetate (ester) involves extracting the total alkaloid content from the plant material. Traditional methods typically involve refluxing the dried and powdered plant parts (such as leaves, branches, or fruits) with a solvent like 90% ethanol. nih.gov This is followed by a standard acid-base treatment to separate the basic alkaloids from other plant constituents. The resulting crude alkaloid mixture is then often subjected to a primary purification step, for instance, using alumina (B75360) column chromatography. nih.govacs.org

To address the drawbacks of conventional methods, which can be time-consuming and require large solvent volumes, more advanced techniques have been developed. nih.gov Microwave-assisted extraction (MAE), for example, has been shown to improve extraction performance for Cephalotaxus alkaloids, offering a higher yield in a shorter time compared to conventional solvent extraction. nih.gov

Chromatographic Separation Strategies for Cephalotaxine, acetate (ester) and Related Alkaloids

Given the structural similarity of the numerous alkaloids present in the crude extract, their separation into pure compounds is a significant challenge requiring sophisticated chromatographic techniques. google.com

High-Performance Liquid Chromatography (HPLC) is a crucial tool for both the analysis and preparative separation of Cephalotaxus alkaloids. mdpi.comnih.gov For analytical purposes, reversed-phase HPLC systems are commonly used. mdpi.com A typical setup might involve a C18 column with a gradient elution mobile phase, such as a mixture of water (containing an acid modifier like trifluoroacetic acid, TFA) and acetonitrile (B52724), at a controlled temperature and flow rate. mdpi.com

The coupling of HPLC with mass spectrometry, particularly electrospray ionization tandem mass spectrometry (HPLC-ESI-MS-MS), is a powerful method for the separation and structural elucidation of these alkaloids, allowing for the sensitive detection of numerous ester-containing compounds in a single analysis. oup.comresearchgate.net

For preparative-scale purification, techniques such as high-speed counter-current chromatography (HSCCC) followed by preparative HPLC have proven effective. cjnmcpu.comnih.gov In one detailed study on C. fortunei extract, a step-pH-gradient HSCCC method was used for the initial separation of 800 mg of crude alkaloids. nih.gov This process successfully yielded six different alkaloids, including 35.6 mg of acetylcephalotaxine with a purity of 96.2%. nih.gov

Table 3: Example of Preparative Separation of Alkaloids from C. fortunei via Step-pH-Gradient HSCCC

| Compound Isolated | Yield from 800mg Extract | Purity |

| Drupacine | 9.3 mg | 81.2% |

| Wilsonine | 15.9 mg | 85.7% |

| Cephalotaxine | 130.4 mg | 95.3% |

| Epi-wilsonine | 64.8 mg | 97.5% |

| Fortunine | 12.8 mg | 89.1% |

| Acetylcephalotaxine | 35.6 mg | 96.2% |

Data sourced from a study on the completed preparative separation of alkaloids from Cephalotaxus fortunine. nih.gov

Supercritical fluid extraction (SFE) has emerged as a valuable and environmentally friendly alternative to conventional solvent extraction for natural products. oup.comuniversiteitleiden.nl This technique commonly uses supercritical carbon dioxide (SC-CO2) as the primary solvent. universiteitleiden.nl However, due to the high polarity of most alkaloids, pure SC-CO2 is often ineffective for their extraction. oup.comuniversiteitleiden.nl

The efficiency of SFE for Cephalotaxus alkaloids is dramatically improved by the addition of polar modifiers to the SC-CO2. oup.comuniversiteitleiden.nl Studies have shown that modifiers such as methanol (B129727) and water can increase the extraction yield. oup.comgoogle.com The extraction efficiency can be further enhanced by using basified modifiers, such as methanol containing diethylamine, which helps convert the alkaloids from their less soluble salt forms within the plant matrix to their more SC-CO2-soluble free base forms. universiteitleiden.nl Research on C. harringtonia demonstrated that using a supercritical fluid mixture of carbon dioxide, methanol, and water (80:18:2, v/v) resulted in a 10–33% higher yield of alkaloids compared to conventional methanol extraction. oup.com Another study on C. wilsoniana found that SC-CO2 modified with basified methanol could enhance the extraction efficiency of cephalotaxine by more than 30% over traditional methods. universiteitleiden.nl

Biosynthesis and Preclinical Metabolic Pathways

Proposed Biosynthetic Origin of Cephalotaxine-Type Alkaloids

The intricate multicyclic structure of cephalotaxine (B1668394) originates from a convergent biosynthetic pathway that utilizes two primary aromatic amino acid precursors. libretexts.org The assembly of the core skeleton involves a series of complex enzymatic reactions, leading to the characteristic pentacyclic framework.

The biosynthesis of the cephalotaxine scaffold begins with the amino acids phenylalanine and tyrosine. libretexts.org Through a series of metabolic steps, these precursors are converted into more immediate building blocks. Phenylalanine is thought to contribute to the formation of 4-hydrocinnamaldehyde (4-HDCA), while tyrosine is the precursor to dopamine (B1211576). semanticscholar.org

A pivotal step in the pathway is the fusion of these two components via a Pictet-Spengler condensation reaction. semanticscholar.org This key transformation is catalyzed by a specific enzyme, a (S)-norcoclaurine synthase (NCS)-like protein, which joins dopamine with 4-HDCA. This enzymatic condensation establishes the fundamental 1-phenethylisoquinoline scaffold, which serves as the foundational structure for all phenylethylisoquinoline alkaloids (PIAs), including the cephalotaxine family. semanticscholar.org The decarboxylation of tyrosine is carried out by an aromatic amino acid decarboxylase (AAADC), an enzyme crucial for producing the dopamine precursor. semanticscholar.org

Table 1: Key Precursors and Enzymes in Cephalotaxine Biosynthesis

| Component | Name/Type | Role in Biosynthesis |

|---|---|---|

| Primary Precursor | Phenylalanine | Source of the six-membered C-ring, ultimately forming 4-HDCA. libretexts.org |

| Primary Precursor | Tyrosine | Source of the dopamine moiety and the benzazepine portion. libretexts.org |

| Intermediate Precursor | Dopamine | Condenses with 4-HDCA to form the isoquinoline (B145761) core. semanticscholar.org |

| Intermediate Precursor | 4-hydrocinnamaldehyde (4-HDCA) | Condenses with dopamine to form the isoquinoline core. semanticscholar.org |

| Enzyme | Aromatic Amino Acid Decarboxylase (AAADC) | Catalyzes the decarboxylation of tyrosine to produce dopamine. semanticscholar.org |

| Enzyme | (S)-norcoclaurine synthase (NCS)-like protein | Catalyzes the key Pictet-Spengler condensation to form the 1-phenethylisoquinoline scaffold. semanticscholar.org |

Following the initial condensation, the biosynthesis proceeds through several critical intermediates to construct the final pentacyclic structure of cephalotaxine.

The first key intermediate is the 1-phenethylisoquinoline derivative formed from the Pictet-Spengler reaction. semanticscholar.org This molecule then undergoes further transformations, including oxidative coupling between the two aromatic rings, to generate a tetracyclic intermediate. libretexts.org Subsequent enzymatic modifications, including a notable one-carbon ring contraction of the phenylalanine-derived six-membered ring, are proposed to form the five-membered C-ring characteristic of the cephalotaxine core. libretexts.org This strategy contrasts with the biosynthesis of other alkaloids like colchicine, where a ring expansion occurs. libretexts.org Late-stage intermediates in several total syntheses, such as desmethylcephalotaxinone, represent the nearly completed pentacyclic core prior to final functional group manipulations. acs.org

Metabolic Studies of Cephalotaxine, acetate (B1210297) (ester) and its Derivatives in Non-Human Biological Systems

The metabolic fate of Cephalotaxine, acetate (ester) and related compounds has been investigated in preclinical models to understand their biotransformation. As an ester, its primary metabolic pathway involves hydrolysis. Cephalotaxine esters are often considered prodrugs, where the ester moiety is cleaved in vivo to yield metabolites. nih.gov

In vitro systems are essential for identifying potential metabolic pathways and active metabolites. The liver is a primary site of drug metabolism, and subcellular fractions such as liver microsomes are rich in enzymes responsible for biotransformation, including cytochrome P450 (CYP) oxidases and carboxylesterases. researchgate.netthermofisher.com

For ester compounds, hydrolysis is a major Phase I metabolic reaction, often catalyzed by esterase enzymes present in liver microsomes and other tissues. researchgate.net Studies on other cephalotaxine esters, such as harringtonine (B1672945) and homoharringtonine (B1673347), in cell lines like Human Foreskin Fibroblasts (HFF), have been conducted to assess their biological activity. researchgate.net In these studies, the parental alkaloid, cephalotaxine, was shown to be biologically inactive compared to its ester derivatives, highlighting the importance of the ester side chain for specific activities. researchgate.net The metabolic profiling process involves incubating the compound with these in vitro systems and analyzing the resulting mixture to identify metabolites. criver.commdpi.com

Table 2: Representative In Vitro Systems for Metabolic Studies

| System | Description | Relevant Enzymes/Processes |

|---|---|---|

| Liver Microsomes | Vesicles of endoplasmic reticulum isolated from homogenized liver cells. | Rich source of Phase I enzymes (Cytochrome P450s, Carboxylesterases) and some Phase II enzymes. researchgate.netthermofisher.com |

| S9 Fraction | Supernatant from a 9,000g centrifugation of liver homogenate. | Contains both microsomal and cytosolic enzymes, enabling the study of a wider range of Phase I and Phase II metabolic reactions. researchgate.net |

| Cell Lines (e.g., HFF) | Cultured cells used to study cellular uptake, cytotoxicity, and biological activity. | Used to evaluate the effects of parent compounds and potential metabolites on cellular processes. researchgate.net |

Preclinical in vivo studies, typically in animal models such as rats and mice, are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. researchgate.net For ester compounds, a key metabolic event is first-pass metabolism, where the compound is transformed upon its initial passage through an organ like the liver or, for inhaled substances, the respiratory tract. nih.gov

Studies on simple esters like ethyl acetate in rats have demonstrated that significant hydrolysis can occur in tissues, which reduces the amount of the parent compound entering systemic circulation. nih.gov For cephalotaxine esters, which are administered systemically, they undergo metabolic processes that lead to their conversion into various metabolites. researchgate.net The pharmacokinetic profile, including the half-life of the parent drug and the formation and clearance of its metabolites, is determined through the analysis of biological samples like plasma and urine over time. researchgate.netacs.org

The principal biotransformation pathway for Cephalotaxine, acetate (ester) in biological systems is the hydrolysis of the ester bond. This reaction is a common metabolic route for ester-containing xenobiotics. researchgate.netnih.gov

The hydrolysis is catalyzed by carboxylesterases, a class of enzymes widely distributed in the body, particularly in the liver. researchgate.net This enzymatic cleavage breaks the ester linkage, yielding two primary metabolites: cephalotaxine and acetic acid . Acetic acid is an endogenous compound that enters central metabolic pathways. Cephalotaxine, the alkaloid core, can then undergo further Phase II metabolism, such as glucuronidation, to facilitate its excretion. researchgate.net The identification of cephalotaxine as a major metabolite of other clinically used cephalotaxine esters, such as omacetaxine mepesuccinate (a synthetic form of homoharringtonine), in human plasma and urine confirms this metabolic route. researchgate.net

Table 3: Predicted Biotransformation of Cephalotaxine, acetate (ester)

| Compound | Structure | Role/Description | Biotransformation Pathway |

|---|---|---|---|

| Cephalotaxine, acetate (ester) | Cephalotaxine core with an acetate group at C-3. | Parent compound. | Ester Hydrolysis (Phase I) |

| Cephalotaxine | The pentacyclic alkaloid core. | Primary metabolite; known to be less biologically active for some effects than its esters. researchgate.netfrontiersin.org | Further Phase II Metabolism (e.g., Glucuronidation) |

| Acetic Acid | CH₃COOH | Primary metabolite. | Enters endogenous metabolic pools. |

Mechanistic and Preclinical Biological Research

Cellular and Molecular Mechanisms of Action

The anticancer effects of Cephalotaxine (B1668394) and its derivatives are attributed to their ability to interfere with multiple, interconnected cellular functions. These range from the direct inhibition of the cell's protein production machinery to the intricate modulation of pathways that control apoptosis, autophagy, cell cycle progression, and inflammatory signaling.

Cephalotaxus alkaloids, including the prominent ester Homoharringtonine (B1673347), are potent inhibitors of protein synthesis in eukaryotic cells. haematologica.org Their mechanism of action involves targeting the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

The primary mode of inhibition is the disruption of the elongation phase of translation. haematologica.org Structural studies have revealed that the cephalotaxine scaffold binds within the A-site cleft on the large 60S ribosomal subunit. ashpublications.org Specifically, crystal structure analysis of the yeast 80S ribosome in complex with HHT shows that the compound's core establishes contact with the 25S ribosomal RNA (rRNA). The ester side chain of HHT points toward the P-site, forming an electrostatic interaction with a conserved rRNA residue. This binding prevents the proper positioning of aminoacyl-tRNA at the acceptor (A) site on the ribosome. haematologica.org By blocking substrate binding, these compounds effectively halt the formation of peptide bonds and stall the elongation of the nascent polypeptide chain, leading to a global shutdown of protein synthesis. haematologica.org

Table 1: Mechanism of Protein Synthesis Inhibition

| Compound Class | Ribosomal Target | Mechanism of Action | Consequence |

|---|---|---|---|

| Cephalotaxus Alkaloids (e.g., HHT) | 60S (eukaryotic) ribosomal subunit | Binds to the A-site cleft, preventing aminoacyl-tRNA binding | Inhibition of the elongation phase of translation |

Beyond the direct inhibition of protein synthesis, Cephalotaxine and its esters exert their biological effects by modulating a variety of cellular signaling pathways critical for cancer cell survival and proliferation.

Cephalotaxine (CET) has been shown to induce apoptosis (programmed cell death) in leukemia cells by activating the mitochondria-dependent pathway. frontiersin.orgnih.gov This intrinsic apoptotic cascade is initiated by changes in mitochondrial function.

Research indicates that CET treatment leads to a reduction in the mitochondrial membrane potential. frontiersin.orgnih.gov This event is a critical step in the initiation of mitochondrial apoptosis. It is accompanied by the modulation of the Bcl-2 family of proteins, which are key regulators of this pathway. Specifically, CET downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bak. frontiersin.orgnih.gov This shift in the balance between pro- and anti-apoptotic proteins facilitates the release of cytochrome c from the mitochondria, leading to the activation of downstream effector caspases, such as caspase-3 and caspase-9, which execute the final stages of apoptosis. frontiersin.org

Table 2: Effects on Mitochondrial Apoptosis Pathway

| Effect | Target/Marker | Outcome |

|---|---|---|

| Reduced Mitochondrial Membrane Potential | Mitochondria | Initiation of apoptosis |

| Downregulation of Bcl-2 | Anti-apoptotic protein | Promotes apoptosis |

| Upregulation of Bak | Pro-apoptotic protein | Promotes apoptosis |

| Activation of Caspases | Caspase-9, Caspase-3 | Execution of apoptosis |

Autophagy is a cellular process for degrading and recycling damaged organelles and proteins. While it can promote cell survival, its dysregulation can also contribute to cell death. Cephalotaxine has been found to impair autophagic flux in leukemia cells. frontiersin.orgnih.gov

Studies have shown that CET treatment leads to an accumulation of the autophagosome marker LC3-II and the autophagy substrate p62. frontiersin.orgnih.gov This accumulation indicates a blockage in the later stages of autophagy, where autophagosomes fuse with lysosomes to degrade their contents, a process known as autophagic clearance. Further investigation revealed that CET can impair lysosomal function by disrupting lysosomal acidification. frontiersin.orgnih.gov This impairment of the autophagic flux prevents the clearance of autophagosomes and can exacerbate cellular stress, ultimately contributing to apoptosis. nih.gov

Homoharringtonine (HHT) has been demonstrated to inhibit the proliferation of cancer cells by inducing cell cycle arrest. haematologica.orgnih.gov The specific phase of arrest can vary depending on the cell type. In acute myeloid leukemia (AML) and FLT3-ITD mutant leukemia cells, HHT has been shown to cause cell cycle arrest at the G0/G1 phase. frontiersin.orgoncotarget.com This prevents cells from entering the S phase, where DNA replication occurs.

In contrast, studies on hepatocellular carcinoma cells have reported that HHT induces cell cycle arrest at the S phase. nih.gov This suggests that the mechanisms of cell cycle modulation may be context-dependent. The arrest is often associated with changes in the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). frontiersin.org For instance, HHT has been shown to downregulate the expression of cyclin E1/CDK2, which is crucial for the G1/S transition. frontiersin.org

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival, and its constitutive activation is a hallmark of many cancers. nih.govnih.gov Research has revealed that Homoharringtonine can inhibit the NF-κB pathway, representing another key aspect of its anticancer mechanism. nih.gov

A distinct mechanism of action has been identified where HHT directly binds to the NF-κB repressing factor (NKRF). nih.govpnas.org This interaction occurs within a specific domain of NKRF, preventing its proper localization within the nucleus. pnas.org The binding of HHT to NKRF disrupts the formation of the p65-p50 NF-κB complex and attenuates the ability of NF-κB to activate the transcription of its target genes, including the potent oncogene MYC. ashpublications.orgnih.govpnas.org By suppressing the NF-κB-MYC regulatory axis, HHT can effectively inhibit the growth and survival of cancer cells that are dependent on this pathway. nih.govpnas.org

Enzyme Inhibition Studies

The primary mechanism of action for the biologically active esters of Cephalotaxine, such as Homoharringtonine (HHT), involves the inhibition of protein synthesis. Research indicates that these compounds target the ribosome, a complex molecular machine responsible for protein synthesis. Specifically, HHT has been suggested to inhibit the synthesis of proteins with short half-lives researchgate.net. By binding to the ribosome, these esters interfere with the elongation step of translation researchgate.net. This targeted inhibition of protein production is a key factor in their biological activity.

In Vitro Pharmacological Activities in Cellular Models

Esters of Cephalotaxine have demonstrated significant antiproliferative and cytotoxic activity against a wide range of human cancer cell lines, including both hematopoietic (leukemia) and solid tumors. Deoxyharringtonine (DHT) showed potent cytotoxicity against all tested hematopoietic cell lines (HL-60, JURKAT, MOLT-3) and most solid tumor cell lines (e.g., A431, HeLa) nih.gov. Similarly, Homoharringtonine (HHT) inhibits tumor cell growth at molar ranges comparable to established cytostatic drugs nih.govmedchemexpress.cn. The parent compound, Cephalotaxine (CET), is significantly less active, often by three to four orders of magnitude nih.govmedchemexpress.cn.

Studies have quantified the cytotoxic potency of various Cephalotaxine esters across different cell lines, with IC50 values often in the low nanomolar range researchgate.net. For instance, HHT and its derivatives have shown potent effects on leukemia primary cells eurekaselect.comnih.govresearchgate.net. The mechanism of cell death induced by these compounds, including HHT and Deoxyhomoharringtonine (DHHT), has been linked to the induction of apoptosis through the cleavage of caspase 3 researchgate.netnih.govresearchgate.netbiorxiv.org.

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Deoxyharringtonine (DHT) | HL-60 | Promyelocytic Leukemia | 20 | nih.gov |

| Deoxyharringtonine (DHT) | HL-60/RV+ | Vincristine-Resistant Leukemia | 220 | nih.gov |

| Homoharringtonine (HHT) | H69 | Small Cell Lung Cancer | 560 | biorxiv.org |

| Deoxyhomoharringtonine (DHHT) | H69 | Small Cell Lung Cancer | 250 | biorxiv.org |

| Bis(demethyl)-deoxyharringtonine (BDHT) | H69 | Small Cell Lung Cancer | 530 | biorxiv.org |

In addition to their anticancer properties, certain Cephalotaxine esters have been investigated for their antiviral potential. Specifically, Harringtonine (B1672945) (HT) and Homoharringtonine (HHT) have demonstrated significant activity against varicella-zoster virus (VZV) in vitro researchgate.netnih.govnih.gov.

In studies using human foreskin fibroblast (HFF) cells, both HT and HHT effectively inhibited the replication of a recombinant VZV strain expressing luciferase researchgate.netnih.govnih.gov. These compounds also exerted potent antiviral effects against a VZV clinical isolate and induced a strong down-regulation of VZV lytic genes researchgate.netnih.govnih.gov. In contrast, the parent alkaloid, Cephalotaxine (CET), which lacks the complex ester side chain, showed no antiviral activity, highlighting the critical role of the ester moiety for VZV inhibition researchgate.netnih.govnih.gov. Beyond VZV, Cephalotaxine itself has been noted to have antiviral activity against other viruses such as Zika and hepatitis B virus mdpi.com.

| Compound | Virus | Cell Model | Observed Effect | Reference |

|---|---|---|---|---|

| Harringtonine (HT) | Varicella-Zoster Virus (VZV) | HFF Cells | Significant inhibition of viral replication | researchgate.netnih.govnih.gov |

| Homoharringtonine (HHT) | Varicella-Zoster Virus (VZV) | HFF Cells | Significant inhibition of viral replication | researchgate.netnih.govnih.gov |

| Cephalotaxine (CET) | Varicella-Zoster Virus (VZV) | HFF Cells | No significant antiviral effect | researchgate.netnih.govnih.gov |

The efficacy of Cephalotaxine esters has been studied extensively in the context of multidrug resistance (MDR), a major obstacle in cancer therapy. MDR is often caused by the overexpression of ATP-dependent efflux pumps like P-glycoprotein (Pgp/MDR1) nih.gov.

Research has shown that Homoharringtonine (HHT) is a substrate for the MDR1 efflux pump researchgate.netresearchgate.netnih.govresearchgate.netbiorxiv.org. Consequently, cancer cell lines that overexpress MDR1, such as the vincristine-resistant HL-60/RV+ and certain K562-derived cells, exhibit significant resistance to HHT researchgate.netresearchgate.netbiorxiv.orgbiorxiv.org. For example, HL-60/RV+ cells were found to be 125-fold more resistant to HHT compared to the sensitive parent HL-60 cell line biorxiv.org. A ninefold resistance to Cephalotaxine and a threefold resistance to HHT were observed in CEM/ADR5000 cells, which also overexpress MDR1 nih.govmedchemexpress.cn.

Interestingly, structural modifications to the ester side chain can modulate this susceptibility to MDR. Derivatives such as Deoxyharringtonine (DHT), Deoxyhomoharringtonine (DHHT), and Bis(demethyl)-deoxyharringtonine (BDHT) appear to overcome this resistance, suggesting they are less susceptible to efflux by MDR1 researchgate.netnih.govresearchgate.netbiorxiv.org. DHT, for instance, showed only a ~10-fold decrease in potency in resistant HL-60/RV+ cells compared to the non-resistant counterpart, a much lower resistance index than that of HHT researchgate.netnih.gov. This suggests that specific Cephalotaxine esters could be valuable in treating MDR cancers nih.gov.

In Vivo Preclinical Efficacy Studies (Non-Human Animal Models)

Early biological evaluations of Cephalotaxine esters revealed their potent antitumor activity in various murine leukemia models. Esters such as Deoxyharringtonine (DHT), Homoharringtonine (HHT), and Homodeoxyharringtonine have demonstrated acute toxicity and inhibitory activity against murine P388 and L1210 leukemia cells nih.gov. The synthesis of various new esters of natural (-)-cephalotaxine and their subsequent testing in murine models showed that their antitumor activity is highly dependent on the structure of the ester side chain nih.gov. One synthetic analog, designated C1Z, also showed inhibitory activity against L1210 leukemia in mice nih.gov. These foundational in vivo studies in murine models were crucial in identifying the potent antileukemic properties of this class of compounds.

Evaluation of Efficacy in Other Preclinical Disease Models

Preclinical research on Cephalotaxine, acetate (B1210297) (ester) in various disease models is notably limited in publicly available scientific literature. The majority of studies on Cephalotaxus alkaloids have concentrated on more complex esters, such as homoharringtonine and harringtonine, which have demonstrated significant antineoplastic properties. Consequently, a comprehensive evaluation of the acetate ester across a wide range of preclinical disease models is not extensively documented.

However, some research provides a comparative context for the activity of Cephalotaxine, acetate (ester), primarily in cancer models. Early studies investigating the structure-activity relationships of various cephalotaxine esters identified the acetate form as having a discernibly lower level of antitumor activity when compared to other naturally occurring and synthetic analogs.

One of the key preclinical models used for the initial screening of potential anticancer agents is the P-388 lymphocytic leukemia model in mice. In a study comparing a series of synthetic esters of cephalotaxine, the activity of Cephalotaxine, acetate (ester) was found to be of a considerably lower order than that of harringtonine. This suggests that the nature of the ester side chain plays a crucial role in the cytotoxic efficacy of this class of compounds.

While detailed quantitative data from a broad spectrum of other disease models for Cephalotaxine, acetate (ester) is scarce, the existing findings from leukemia models indicate a modest level of biological activity. Further research would be necessary to fully elucidate its potential efficacy in other therapeutic areas.

Table 1: Comparative Preclinical Efficacy of Cephalotaxine Esters in the P-388 Lymphocytic Leukemia Model

| Compound Name | Disease Model | Observed Efficacy |

| Cephalotaxine, acetate (ester) | P-388 Lymphocytic Leukemia | Activity of a considerably lower order than harringtonine |

| Harringtonine | P-388 Lymphocytic Leukemia | Significant antitumor activity |

Advanced Analytical Methodologies in Cephalotaxine, Acetate Ester Research

High-Resolution Chromatographic Techniques

Chromatography is fundamental to the analysis of Cephalotaxine (B1668394), acetate (B1210297) (ester), providing the necessary separation from other structurally similar alkaloids present in its natural sources.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures, leading to substantially increased resolution, improved sensitivity, and faster analysis times. For the analysis of Cephalotaxus alkaloids, including Cephalotaxine, acetate (ester), UHPLC offers the ability to separate closely related compounds that may co-elute under standard HPLC conditions. The enhanced peak capacity and efficiency are crucial for accurately resolving the complex phytochemical profile of Cephalotaxus extracts. A typical UHPLC method would involve a reversed-phase column (e.g., C18) with a gradient elution system, often comprising acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid to improve peak shape.

While analytical HPLC and UHPLC are used for identification and quantification, preparative HPLC is the cornerstone for isolating pure Cephalotaxine, acetate (ester) for further research, such as detailed structural analysis or biological activity screening. springernature.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. rjptonline.org The goal is to separate and collect a specific amount of the pure compound from a crude or partially purified extract. rjptonline.org Fractions are collected as they elute from the column, and the purity of the collected fractions containing Cephalotaxine, acetate (ester) is typically confirmed by analytical HPLC or other spectroscopic methods before pooling them for solvent evaporation. rjptonline.org

Advanced Spectroscopic Characterization

Following chromatographic separation, a suite of spectroscopic techniques is employed to confirm the identity and elucidate the precise structure of Cephalotaxine, acetate (ester).

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structure elucidation of organic molecules like Cephalotaxine, acetate (ester). nih.govmdpi.com It provides detailed information about the carbon-hydrogen framework of the molecule.

1D NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the starting point for structural analysis. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For Cephalotaxine, acetate (ester), the ¹H NMR would show characteristic signals for the aromatic protons, the complex spirocyclic core, and a distinct singlet for the methyl protons of the acetate group.

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. researchgate.net Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in connecting different fragments of the molecule and confirming the position of the acetate ester group on the cephalotaxine skeleton.

Table 1: Representative NMR Data for Cephalotaxine, acetate (ester) Structural Elucidation Note: This table presents expected correlations for structural determination based on general principles and known data for similar compounds.

| 2D NMR Experiment | Information Provided for Cephalotaxine, acetate (ester) |

| COSY | Reveals ¹H-¹H spin coupling systems within the alkaloid's core structure and side chains. |

| HSQC | Correlates each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum. |

| HMBC | Shows long-range ¹H-¹³C correlations, crucial for connecting molecular fragments and confirming the ester linkage position. |

| NOESY | Provides information about the spatial proximity of protons, helping to determine the molecule's stereochemistry. |

Mass Spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. nih.gov When coupled with a separation technique, it is a powerful tool for identifying known compounds and characterizing unknowns in a mixture. mdpi.com

MS: In its basic form, MS provides the mass-to-charge ratio (m/z) of the intact molecule, typically as a protonated molecule [M+H]⁺ in positive ion mode. For Cephalotaxine, acetate (ester), this allows for the confirmation of its molecular formula.

Tandem MS (MS/MS): MS/MS takes the analysis a step further by isolating the molecular ion of interest, subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the resulting fragment ions. ovid.com This fragmentation pattern acts as a structural fingerprint that is highly specific to the compound. For Cephalotaxine, acetate (ester), a characteristic fragmentation would be the loss of the acetate group, leading to a prominent fragment ion corresponding to the cephalotaxine core. This technique is invaluable for distinguishing between isomers and confirming the identity of the compound in a complex sample. rsc.org Studies on related Cephalotaxus alkaloids have shown that MS and MS/MS spectra provide crucial information on their chemical structures. nih.gov

The true power of modern analytical chemistry lies in the coupling, or "hyphenation," of chromatographic separation with spectroscopic detection. mdpi.com

LC-MS: The combination of Liquid Chromatography with Mass Spectrometry is the most widely used hyphenated technique for the analysis of natural products. sciencepub.netnih.gov HPLC or UHPLC provides the physical separation of the components in a mixture, which are then directly introduced into the mass spectrometer for detection and identification. nih.gov LC-MS and particularly LC-MS/MS methods are highly sensitive and selective, making them ideal for identifying and quantifying Cephalotaxine, acetate (ester) even at trace levels within a crude plant extract. mdpi.comsciencepub.net

LC-NMR-MS: For complete and unambiguous online structural elucidation of novel compounds or for detailed analysis of complex mixtures, multiple techniques can be hyphenated. An LC-NMR-MS system combines the separation power of LC with the structural elucidation capabilities of NMR and the sensitive detection of MS. While technically demanding, this setup allows for the acquisition of chromatographic, mass spectrometric, and nuclear magnetic resonance data from a single analysis, providing a comprehensive characterization of the constituents of a sample. mdpi.com

Table 2: Summary of Advanced Analytical Techniques and Their Applications

| Technique | Primary Application in Cephalotaxine, acetate (ester) Research | Key Information Obtained |

| UHPLC | High-resolution separation of alkaloids in extracts. | Retention time, quantification, resolution of isomers. |

| Preparative HPLC | Isolation and purification of the pure compound. | Milligram to gram quantities of pure substance. springernature.com |

| 1D & 2D NMR | Complete structural elucidation. | Atomic connectivity, stereochemistry, functional groups. nih.gov |

| MS and MS/MS | Molecular weight determination and structural confirmation. | Molecular formula, fragmentation patterns, structural fingerprint. nih.gov |

| LC-MS | Identification and quantification in complex mixtures. | Combines separation with sensitive and selective detection. sciencepub.net |

| LC-NMR-MS | Comprehensive online analysis of complex mixtures. | Integrated separation, structural, and mass data. |

Quantitative Analysis and Bioanalytical Method Development

The quantitative analysis of Cephalotaxine, acetate (ester) and other related Cephalotaxus alkaloids in biological matrices is predominantly achieved through the use of advanced chromatographic techniques. High-performance liquid chromatography (HPLC) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are the methods of choice due to their high sensitivity, selectivity, and accuracy. nih.govoup.commednexus.org The development of robust bioanalytical methods is crucial for pharmacokinetic studies, enabling the determination of the compound's concentration in biological fluids and tissues over time.

Method development for Cephalotaxine, acetate (ester) typically involves a systematic process of optimizing sample preparation, chromatographic separation, and detection parameters. Sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the nature of the biological sample (e.g., plasma, urine, tissue homogenate) and the physicochemical properties of the analyte.

Chromatographic separation is generally performed using reversed-phase HPLC, with C18 columns being the most frequently used stationary phase. mednexus.orgmdpi.com The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727), is optimized to achieve good resolution and peak shape for Cephalotaxine, acetate (ester) and its potential metabolites.

For detection, UV absorbance can be used, but LC-MS/MS is preferred for bioanalytical applications due to its superior sensitivity and specificity. nih.govoup.com In LC-MS/MS, the analyte is first ionized, and then the specific mass-to-charge ratio (m/z) of the parent ion and a characteristic fragment ion are monitored. This technique, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the analyte, even at very low concentrations.

The validation of a bioanalytical method is a regulatory requirement to ensure its reliability. This process involves assessing several key parameters, including linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification, LLOQ), recovery, and stability of the analyte in the biological matrix under various storage and processing conditions.

Below are interactive data tables summarizing typical parameters for a validated LC-MS/MS method for the quantitative analysis of a Cephalotaxine ester in a biological matrix, based on methodologies reported for similar compounds.

Table 1: Typical LC-MS/MS Method Parameters for the Analysis of a Cephalotaxine Ester

| Parameter | Details |

| Instrumentation | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition | Specific m/z of parent ion -> fragment ion |

| Chromatography | Reversed-Phase HPLC |

| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Internal Standard | A structurally similar compound |

Table 2: Representative Bioanalytical Method Validation Data

| Validation Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

| Stability (Freeze-thaw, Short-term) | Stable |

Detailed research findings on the quantitative analysis of various Cephalotaxus alkaloids demonstrate the successful application of these advanced analytical methodologies. For instance, an HPLC-electrospray ionization-MS-MS method was developed for the analysis of nine ester-containing alkaloids in Cephalotaxus harringtonia leaves, showcasing the capability to separate and detect these structurally similar compounds with high sensitivity. nih.govoup.com Similarly, normal and reverse-phase HPLC methods have been reported for the quantitative analysis of mixed Cephalotaxus alkaloid esters. mednexus.org These studies establish a strong foundation for the development of specific and validated bioanalytical methods for Cephalotaxine, acetate (ester).

Biotechnological Approaches to Production and Engineering

Plant Tissue Culture for Enhanced Cephalotaxine (B1668394) Alkaloid Production

Plant tissue culture has been explored as a potential alternative for producing valuable plant-derived compounds in a controlled laboratory environment, independent of geographical and climatic constraints. nih.gov Research into producing cephalotaxine alkaloids using these methods has been ongoing for decades, with a focus on callus and hairy root cultures.

Studies involving callus cultures of Cephalotaxus harringtonia have demonstrated the feasibility of producing cephalotaxine and its esters, such as harringtonine (B1672945), homoharringtonine (B1673347), and isoharringtonine (B1221804), in vitro. fao.org However, the yields from these undifferentiated cell cultures have been significantly lower than those found in the parent plant. fao.org For instance, early studies detected alkaloid levels of approximately 5-10 mg per kg dry weight of callus tissue, which is only about 1% to 3% of the concentration in the original plant. fao.org Subsequent analysis using radioimmunoassays confirmed that the levels of cephalotaxine and its esters in callus cultures were roughly 1/300th of those in the intact plant. fao.org Similarly, experiments with solid cultures of Cephalotaxus fortunei have been conducted, with one study reporting a total production of 1.22 mg/L for harringtonine, homoharringtonine, and isoharringtonine over 45 days. researchgate.net

Table 1: Comparison of Cephalotaxine Alkaloid Production in Callus Culture vs. Parent Plant

| Culture Method | Plant Species | Alkaloids Produced | Yield in Culture | Comparison to Parent Plant |

|---|

Hairy root culture, also known as transformed root culture, presents a more promising alternative. wikipedia.org This technique involves infecting plant tissues with the soil bacterium Agrobacterium rhizogenes, which transfers a piece of its root-inducing (Ri) plasmid DNA into the plant's genome. frontiersin.orgnih.gov This process induces the formation of highly branched, fast-growing "hairy roots" that are genetically stable and capable of hormone-independent growth. frontiersin.orgscience.gov Hairy root cultures often exhibit secondary metabolite production levels comparable to or even higher than those of the intact plant. wikipedia.org This system offers several advantages over undifferentiated cell cultures, which are often genetically unstable and tend to produce low yields of secondary metabolites. frontiersin.org While a major constraint for commercial use is the development of suitable bioreactors for these sensitive, interconnected tissues, hairy root cultures remain a significant area of research for producing complex alkaloids. wikipedia.orgscience.gov

Genetic Engineering and Synthetic Biology Strategies for Biosynthesis

Genetic engineering and synthetic biology offer powerful tools to enhance the production of valuable plant secondary metabolites like cephalotaxine. nih.gov These approaches involve the directed manipulation of an organism's genetic material to optimize metabolic pathways for the synthesis of desired compounds. lbl.govrpi.edu

Metabolic engineering focuses on modifying cellular genetic and regulatory processes to increase the yield of a target molecule. rpi.edu This can be achieved by overexpressing genes that code for rate-limiting enzymes in the biosynthetic pathway or by blocking competing pathways that divert precursors away from the target compound. frontiersin.org For example, in the production of the anticancer drug paclitaxel (B517696) from Taxus cell cultures, researchers have successfully increased yields by overexpressing key genes in its biosynthetic pathway. frontiersin.orgresearchgate.net A similar strategy could be applied to cephalotaxine biosynthesis by identifying and overexpressing the genes responsible for crucial steps in its formation from its amino acid precursors, phenylalanine and tyrosine. nih.gov Computational biology tools can help predict the most effective gene engineering targets for enhancing the production of specific chemicals in host organisms like yeast. biorxiv.org

Synthetic biology takes this a step further by designing and constructing new biological parts, devices, and systems. nih.gov This could involve assembling the entire cephalotaxine biosynthetic pathway in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae (yeast), which can be grown rapidly and cost-effectively in large-scale fermenters. nisr.or.jpgatech.edu This approach has been successfully used to produce the precursor to the antimalarial drug artemisinin (B1665778) in engineered yeast. lbl.gov Creating a microbial chassis for cephalotaxine production would require the complete elucidation of its biosynthetic pathway and the transfer and functional expression of all the necessary plant genes. researchgate.net While challenging, this strategy could provide a sustainable and highly scalable manufacturing platform for cephalotaxine and its derivatives, completely independent of plant cultivation. gatech.edu The integration of advanced genomic tools like CRISPR technology with systems like hairy root cultures holds immense potential for precise, pathway-specific metabolic engineering to boost biosynthetic output. nih.gov

Fermentation-Based Production Systems

Fermentation, a process that utilizes microorganisms to produce valuable metabolites, is a cornerstone of modern biotechnology and a promising strategy for producing complex plant alkaloids. frontiersin.org This approach circumvents the need for slow-growing plant sources and allows for production in controlled, scalable bioreactors. gatech.edu

One avenue of research is the use of endophytic fungi, which are microorganisms that live within plant tissues without causing disease. nih.gov These fungi can sometimes produce the same or similar bioactive compounds as their host plant. nih.gov A notable success in this area is the isolation of an endophytic fungus, Alternaria tenuissima (strain CH1307), from the bark of Cephalotaxus hainanensis. nih.gov This fungus was found to be capable of biosynthesizing homoharringtonine, an ester of cephalotaxine. nih.gov The identity of the compound produced by the fungus was confirmed through HPLC, LC-MS/MS, and NMR spectroscopy. nih.gov This discovery suggests that endophytic fungi could serve as a direct source for cephalotaxine alkaloids through fermentation, providing a promising alternative to plant extraction. nih.gov

Another powerful fermentation-based strategy involves using genetically engineered microorganisms as "cell factories." nisr.or.jp Synthetic biology enables the reconstruction of complex plant biosynthetic pathways in microbes like E. coli or yeast. nisr.or.jpgatech.edu Researchers have successfully engineered E. coli to produce (S)-reticuline, a key intermediate for a large family of isoquinoline (B145761) alkaloids, from simple sugars like glucose. nisr.or.jp This engineered microbial platform could potentially be extended to produce cephalotaxine by introducing the subsequent genes in its biosynthetic pathway. Microbial fermentation offers significant advantages, including rapid and scalable growth, easier extraction and purification of the final product, and the potential for continuous production. gatech.edunih.gov

Table 2: Biotechnological Production Platforms for Cephalotaxine Alkaloids

| Production System | Organism Type | Key Features | Status for Cephalotaxine |

|---|---|---|---|

| Plant Callus Culture | Plant Cells | Controlled environment, independent of climate | Feasible, but very low yields reported fao.org |

| Hairy Root Culture | Transformed Plant Roots | Genetic stability, high growth rate, higher yields than callus wikipedia.orgfrontiersin.org | Investigated for various alkaloids; promising for cephalotaxine |

| Endophytic Fungi | Fungus (e.g., Alternaria tenuissima) | Can naturally produce host plant's metabolites nih.gov | Homoharringtonine production demonstrated nih.gov |

Future Perspectives and Research Trajectories

Exploration of Novel Cephalotaxine (B1668394), acetate (B1210297) (ester) Analogs with Tailored Biological Activities

A primary focus of future research will be the continued design and synthesis of novel analogs of Cephalotaxine, acetate (ester). The goal is to create derivatives with improved efficacy, greater selectivity for cancer cells, and the ability to overcome mechanisms of drug resistance. Early research established that the ester side chain at the C3 position of the cephalotaxine core is crucial for its cytotoxic properties, as cephalotaxine itself is biologically inactive. nih.gov

Building on this foundational knowledge, researchers have synthesized numerous new esters of natural (-)-cephalotaxine with a wide variety of synthetic acids. nih.gov For example, a study involving twenty-two new synthetic esters identified methyl cephalotaxylfumarate and the trichloroethyl carbonate of cephalotaxyl-L-mandelate as having notable activity, although still less than naturally occurring esters like harringtonine (B1672945). nih.gov This highlights the sensitivity of biological activity to the structure of the ester side chain.

More recent efforts have employed advanced synthetic techniques, such as metal-catalyzed asymmetric hydrogenation, to enable the convenient semi-synthesis of novel cephalotaxine derivatives with chiral side chains. nih.gov This approach led to the discovery of new compounds with potent antineoplastic activities against various leukemia cells. nih.gov The preliminary structure-activity relationship (SAR) studies from this work provide a roadmap for future modifications. nih.gov Key areas for modification include the C4' position of the side chain, where the introduction of different esters, thioesters, and amides continues to be a promising strategy for further development. researchgate.net

Future work will likely involve computational modeling to predict the binding of novel analogs to their biological targets, followed by targeted synthesis and biological evaluation. The synthesis of analogs is not only aimed at improving anticancer activity but also at circumventing issues like multidrug resistance (MDR), a common challenge with natural product-based drugs. nih.govnih.gov

| Analog Type | Synthetic Strategy | Key Finding | Reference |

|---|---|---|---|

| Synthetic Esters | Esterification of natural (-)-cephalotaxine with various synthetic acids. | Identified methyl cephalotaxylfumarate and trichloroethyl carbonate of cephalotaxyl-L-mandelate as active compounds. | nih.gov |

| Chiral Side-Chain Derivatives | Metal-catalyzed asymmetric hydrogenation for enantioselective semi-synthesis. | Discovered novel compounds with potent and broad anticancer activities against leukemia cells. | nih.gov |

| α,β-Unsaturated Esters | Synthesis of Z and E isomers of side chain esters. | Compound C1Z showed significant activity in inducing cancer cell differentiation and inhibiting leukemia cell growth. | nih.gov |

Identification of New Molecular Targets and Signaling Pathways

While the primary mechanism of action for clinically relevant cephalotaxine esters like homoharringtonine (B1673347) (HHT) is the inhibition of protein synthesis, a deeper understanding of their molecular interactions is required. targetmol.com Future research will focus on identifying the full spectrum of molecular targets and the signaling pathways modulated by Cephalotaxine, acetate (ester) and its analogs. This knowledge is critical for understanding its therapeutic effects and potential side effects, and for identifying patient populations most likely to respond to treatment.

Studies on HHT have provided significant insights. It is understood to act on the ribosome to inhibit the elongation step of protein translation. targetmol.com Beyond this general mechanism, HHT has been shown to modulate numerous signaling pathways crucial for cancer cell survival and proliferation. For instance, it can inhibit the activation of the PI3K/AKT/mTOR and MAPK/ERK pathways in various cancers. frontiersin.org In acute myeloid leukemia (AML), HHT has been shown to affect the JAK2-STAT5 signaling pathway by acting as a broad-spectrum protein tyrosine kinase (PTK) inhibitor, down-regulating the phosphorylation of key proteins like JAK2 and STAT5. nih.gov

Recent discoveries have revealed even more nuanced mechanisms. One study demonstrated that HHT targets the SP1/TET1 axis, leading to a decrease in global DNA 5-hydroxymethylcytosine (B124674) (5hmC) abundance. haematologica.orgnih.gov This epigenetic modulation, in turn, suppresses the expression of critical oncogenes like FLT3 and MYC, contributing to its potent anti-leukemic effect, particularly in AML with FLT3 mutations. haematologica.orgnih.gov Other identified targets and pathways include the TGF-β pathway, where HHT may bind to Smad3, and the Hippo pathway in hepatocellular carcinoma. oncotarget.comfrontiersin.org

Future investigations will likely employ proteomic and genomic approaches, such as thermal proteome profiling and CRISPR-Cas9 screening, to systematically identify the direct binding partners and essential downstream mediators of Cephalotaxine, acetate (ester). Elucidating these complex networks will open new avenues for rational drug combinations and biomarker development.

| Target/Pathway | Mechanism of Action | Cancer Type | Reference |

|---|---|---|---|

| Protein Synthesis | Inhibits the elongation step of protein translation at the ribosome. | General | targetmol.com |

| JAK2-STAT5 Pathway | Inhibits phosphorylation of JAK2 and STAT5. | Acute Myeloid Leukemia (AML) | nih.gov |

| SP1/TET1/5hmC Axis | Inhibits SP1-mediated TET1 transcription, reducing 5hmC levels and suppressing oncogenes like FLT3. | Acute Myeloid Leukemia (AML) | haematologica.orgnih.gov |

| PI3K/AKT/mTOR Pathway | Inhibits activation of the pathway. | Colorectal Cancer, Bladder Cancer | frontiersin.org |

| TGF-β Pathway | Potential direct binding to Smad3, activating the pathway to induce cell cycle arrest or apoptosis. | Acute Myeloid Leukemia (AML) | oncotarget.com |

| Hippo Pathway | Activates the pathway, leading to increased phosphorylation of key proteins (MST1/2, LATS1, YAP). | Hepatocellular Carcinoma (HCC) | frontiersin.org |

Combination Strategies in Preclinical Therapeutic Research

The future clinical application of Cephalotaxine, acetate (ester) will likely involve combination therapies to enhance efficacy, reduce toxicity, and overcome drug resistance. Preclinical research is actively exploring synergistic combinations with other anticancer agents. Given that cephalotaxine esters can induce apoptosis and target specific signaling pathways, they are prime candidates for combination with targeted therapies.

For example, studies on HHT have demonstrated strong synergistic effects when combined with other drugs in AML models. A combination of HHT and the BTK inhibitor ibrutinib (B1684441) showed a synergistic inhibitory effect on FLT3-ITD mutant AML cells by regulating the STAT5/Pim-2/C-Myc and AKT pathways. oncotarget.com Similarly, combining HHT with FLT3 inhibitors like quizartinib (B1680412) or the Bcl-2 inhibitor venetoclax (B612062) resulted in synergistic apoptosis in FLT3-ITD AML cells, with the HHT-quizartinib combination proving highly effective and selective in xenograft models. nih.gov

Other successful preclinical combinations for HHT include its use with heat shock protein 90 (HSP90) inhibitors and apatinib, which targets the VEGFR-2 signaling pathway. frontiersin.org These findings provide a strong rationale for designing clinical trials that incorporate Cephalotaxine, acetate (ester) into combination regimens. Future research will aim to identify optimal drug pairings and schedules based on the molecular profile of the tumor, paving the way for personalized medicine approaches.

Advancements in Sustainable Production Methods

The production of cephalotaxine and its esters has traditionally relied on extraction from plants of the Cephalotaxus genus, which is often inefficient and unsustainable. A key area for future research is the development of more reliable and sustainable production methods.

Total synthesis of the complex cephalotaxine core has been achieved through various routes, but these are often lengthy and not commercially viable for large-scale production. nih.gov A more practical approach has been semi-synthesis, where the relatively abundant natural cephalotaxine is extracted and then esterified to produce the more potent derivatives like HHT or Cephalotaxine, acetate (ester). nih.gov Numerous methods have been developed to improve the efficiency of this crucial esterification step. nih.gov

Biotechnological production represents a promising frontier. This could involve several strategies:

Plant Cell Culture: Optimizing the growth of Cephalotaxus cell suspension cultures and using elicitors to enhance the production of cephalotaxine. acs.org

Metabolic Engineering: Transferring the entire biosynthetic pathway of cephalotaxine into a microbial host like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). While the complete pathway is still being fully elucidated, this approach offers the potential for scalable and cost-effective production in fermenters, similar to what has been achieved for other complex natural products. nih.govnih.gov

Further research into the enzymes and genes of the cephalotaxine biosynthetic pathway is essential to enable these advanced biotechnological strategies. acs.org Success in this area would ensure a stable and environmentally friendly supply of this important class of compounds.

Role of Cephalotaxine, acetate (ester) as a Probe in Chemical Biology Research

The use of Cephalotaxine, acetate (ester) as a chemical probe is a largely unexplored but potentially fruitful area of future research. Chemical probes are powerful tools used to study biological systems by selectively interacting with specific proteins or pathways. By modifying the structure of Cephalotaxine, acetate (ester), it could be converted into a probe to further investigate its own mechanism of action.

This could be achieved by synthesizing analogs that incorporate reporter tags, such as:

Fluorescent Dyes: Attaching a fluorophore would allow for the visualization of the compound's localization within cells using techniques like confocal microscopy. This could help determine if the drug accumulates in specific organelles.

Affinity Tags: Incorporating a biotin (B1667282) tag would enable "pull-down" experiments. In this approach, the biotinylated probe is introduced to cell lysates, and its protein binding partners are subsequently isolated and identified using mass spectrometry, providing an unbiased method to discover new molecular targets.

Photo-affinity Labels: Introducing a photoreactive group would allow for the formation of a covalent bond between the probe and its target protein upon exposure to UV light. This technique is highly effective for irreversibly labeling and identifying direct binding partners.

Developing such probes would provide invaluable tools to confirm the targets identified through other means (e.g., genetic or computational methods) and to discover novel interactions and biological functions, deepening our understanding of how this class of molecules exerts its potent effects.

Q & A

Q. What safety protocols are essential when handling cephalotaxine acetate (ester) in laboratory settings?

- Guidelines :

- Use fume hoods for synthesis/purification and PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Follow institutional biosafety protocols for cytotoxic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.